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Compound of Interest |

Compound Name: BMS-986163

CAS No.: 1801151-09-6

Cat. No.: B606290

. J

Executive Summary: The Prodrug Strategy

BMS-986163 is a highly water-soluble phosphate prodrug designed to deliver BMS-986169, a
potent and selective Negative Allosteric Modulator (NAM) of the GIuN2B subunit-containing N-
methyl-D-aspartate (NMDA) receptors.[1][2][3] Developed to address the critical solubility
limitations of the parent molecule, BMS-986163 represents a textbook case of rational prodrug
design in neuropsychiatric drug discovery, specifically for Treatment-Resistant Depression
(TRD).

While the parent compound (BMS-986169) exhibits single-digit nanomolar affinity (

nM), its poor aqueous solubility (

) precluded intravenous formulation. The phosphate ester modification in BMS-986163
increases solubility by approximately 10,000-fold (

), enabling rapid bioconversion in vivo to the active moiety.
Molecular Architecture and Chemical Identity[4][5]
[6]

Chemical Structure Analysis
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The core scaffold of the active parent (BMS-986169) features a fluorinated piperidine ring

linked to a pyrrolidinone moiety.[4] The introduction of fluorine at the C3 position of the

piperidine is a critical structural feature, lowering the basicity of the piperidine nitrogen (

) to mitigate hERG channel inhibition—a common liability in this chemical class.

Active Parent (BMS-

Propert Prodrug (BMS-986163
perty 986169) 9 )
(R)-3-((3S,4S)-3-fluoro-4-(4- (R)-3-((3S,4S)-3-fluoro-4-(4-
hydroxyphenyl)piperidin-1- hosphonooxy)phenyl)piperidi
IUPAC Name ydroxyphenyl)pip (phosp y)phenyl)pip
yh-1-(4- n-1-yl)-1-(4-
methylbenzyl)pyrrolidin-2-one methylbenzyl)pyrrolidin-2-one
CAS Number 1801151-08-5 1801151-09-6

Molecular Formula

Molecular Weight 382.47 g/mol

462.45 g/mol

Key Moiety 4-Hydroxyphenyl (Phenol)

4-Phosphonooxyphenyl
(Phosphate Ester)

(3S, 4S)-Piperidine; (R)-

Chiralit
Y Pyrrolidinone

Retained

Physicochemical Profiling

The transformation from parent to prodrug fundamentally alters the physicochemical

landscape, shifting the molecule from a lipophilic CNS penetrant to a hydrophilic delivery

vehicle.
e Solubility (pH 7.4):
o Parent:
(Poor).[2]
o Prodrug:

(Excellent).
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e Lipophilicity (LogD):

o Parent: 2.9 (Optimal for BBB penetration).

o Prodrug: Significantly lower (driven by the ionized phosphate).
 Stability:

o Solid State: Stable at 50°C for >4 weeks.

o Solution: Aqueous solutions stable for >90 days at 25°C.

o Bioconversion: Rapid hydrolysis by alkaline phosphatases in plasma.

Synthesis and Manufacturing Workflow

The synthesis of BMS-986163 requires a convergent strategy that establishes three contiguous
stereocenters. The critical step involves a retentive deoxyfluorination to install the fluorine atom
with specific stereochemical control.

Synthetic Pathway Visualization

The following diagram illustrates the high-level chemical logic, moving from the chiral resolution
of the piperidine core to the final phosphorylation.
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Figure 1: Convergent synthesis workflow for BMS-986163, highlighting the critical chiral
resolution and deoxyfluorination steps.

Mechanism of Action: GIuUN2B Negative Allosteric
Modulation[2][3][9][10]

BMS-986169 functions as a selective antagonist of the GIuN2B subunit.[1][2][3][4][5] Unlike
non-selective NMDA receptor antagonists (e.g., ketamine) which block the channel pore, BMS-
986169 binds to the allosteric amino-terminal domain (ATD). This selectivity is hypothesized to
maintain antidepressant efficacy while minimizing psychotomimetic side effects.

Signaling Cascade

The therapeutic effect is believed to stem from a transient "glutamate surge" that paradoxically
activates AMPA receptors, triggering downstream plasticity pathways.

Alkaline Phosphatase
(Plasma)

Click to download full resolution via product page

Figure 2: Pharmacodynamic pathway from prodrug administration to synaptic plasticity.

Experimental Protocols
Protocol: Prodrug-to-Parent Bioconversion Assay

Objective: To verify the cleavage rate of the phosphate group in plasma.
e Preparation: Prepare a

stock solution of BMS-986163 in DMSO.

 Incubation: Spike the stock into pooled human/rat plasma to a final concentration of
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Conditions: Incubate at 37°C in a shaking water bath.

Sampling: Aliquot

samples at

minutes.

Quenching: Immediately add

of ice-cold acetonitrile containing an internal standard (e.g., warfarin) to precipitate proteins.

Analysis: Centrifuge at 4,000 rpm for 10 min. Analyze supernatant via LC-MS/MS monitoring
the transition for BMS-986169 (Parent) and BMS-986163 (Prodrug).

Validation: The half-life (

) should be

minutes in human plasma to confirm suitability for IV administration.

Protocol: Solubility Assessment (Thermodynamic)

Objective: To quantify the solubility advantage of the prodrug.

Excess Addition: Add excess solid BMS-986163 (~
) to

of phosphate-buffered saline (PBS, pH 7.4).
Equilibration: Shake at 25°C for 24 hours.

Filtration: Filter the suspension through a

PVDF membrane.

Quantification: Dilute the filtrate 1:100 with mobile phase and analyze via HPLC-UV (254
nm).

Comparison: Repeat with BMS-986169 (Parent). Expect ~
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for prodrug vs ~

for parent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Deep Dive: BMS-986163 — Structural
Dynamics and Physicochemical Profiling]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b606290#bms-986163-molecular-structure-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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